Methyl 2-(4-hydroxyphenyl)propanoate

Descripción general

Descripción

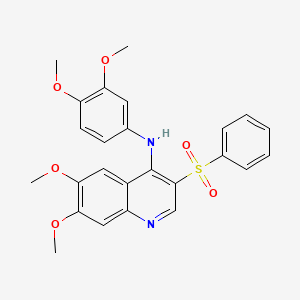

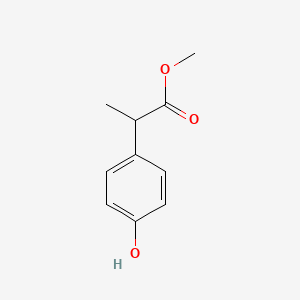

“Methyl 2-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H12O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 3-(4-hydroxyphenyl)propionate” was used to modulate plant growth and secondary metabolite accumulation in Perilla frutescens . Another compound, “Methyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate”, was synthesized from “methyl 3-(4-hydroxyphenyl)propanoate” and 1,2-dibromoethane by Williamson etherification .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .Chemical Reactions Analysis

“this compound” is an intermediate in the synthesis of (±)-Fluazifop, a grass-selective herbicide .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 356.2±27.0 °C at 760 mmHg, and a flash point of 141.8±17.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

Methyl 2-(4-hydroxyphenyl)propanoate has been used as a precursor in the synthesis of complex organic compounds. For instance, Zhang Dan-shen synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from 2-(4-hydroxyphenyl)acetyl chloride, highlighting its role in organic synthesis (Zhang Dan-shen, 2009).

Phenolic Compounds and Anti-Inflammatory Activities

Ren et al. isolated new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including derivatives of this compound, and studied their anti-inflammatory activities. This research enriches the chemical information of Eucommia ulmoides Oliv. and provides insights into its potential anti-inflammatory effects (Ren et al., 2021).

Insect Pest Management

Vargas et al. discussed the use of phenyl propanoids, including methyl eugenol, as attractive substances for Dacinae fruit flies, indicating its importance in pest management strategies (Vargas et al., 2010).

Lubricant Stability Enhancement

Huang et al. explored the use of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate for enhancing the antioxidant stability of synthetic ester lubricant oil, demonstrating its industrial application (Huang et al., 2018).

Chromatography and Stereochemistry

Enantioseparation studies by Jin et al. used derivatives of this compound for chromatographic purposes, highlighting its role in stereochemistry and separation science (Jin et al., 2020).

Drug Development

Dong et al. synthesized and evaluated Danshensu derivatives, including derivatives of this compound, as anti-myocardial ischemia drug candidates, indicating its potential in pharmaceutical development (Dong et al., 2009).

Mecanismo De Acción

While the specific mechanism of action for “Methyl 2-(4-hydroxyphenyl)propanoate” is not clear, a related compound, “Methyl 3-(4-hydroxyphenyl)propionate”, has been shown to modulate plant growth and root system architecture. It functions as a nitrification inhibitor in soil and also affects plant growth through the NO/ROS-mediated auxin signaling pathway .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 3-(2-hydroxyphenyl)propionate”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Análisis Bioquímico

Biochemical Properties

Methyl 2-(4-hydroxyphenyl)propanoate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of bio-based copolyesters . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells are diverse and context-dependent. It has been reported to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

methyl 2-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHGMEYPUKSMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)